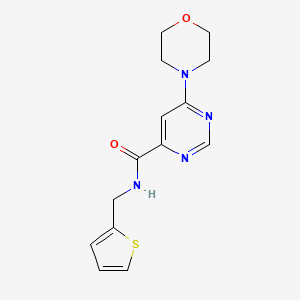

6-morpholino-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-morpholin-4-yl-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2S/c19-14(15-9-11-2-1-7-21-11)12-8-13(17-10-16-12)18-3-5-20-6-4-18/h1-2,7-8,10H,3-6,9H2,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZASGIGRMYMNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-morpholino-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrimidine derivative with a thiophene-containing reagent and morpholine. The reaction conditions often include the use of solvents such as toluene and catalysts like ytterbium(III) triflate to enhance the yield and efficiency of the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-morpholino-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

6-morpholino-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors

Mechanism of Action

The mechanism of action of 6-morpholino-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural differentiators include the morpholine ring and thiophene-containing carboxamide. Comparisons with analogous pyrimidine derivatives highlight how substituents influence physicochemical properties and bioactivity:

Functional Group Analysis

- Morpholine vs.

- Thiophene vs. Phenyl Rings : The thiophene group in the target compound enables π-π interactions with aromatic residues in protein targets, similar to phenyl groups in compound 8j and . However, thiophene’s electron-rich nature may enhance charge-transfer interactions.

- Electron-Withdrawing Groups : The nitro and trifluoromethyl groups in compound 8 likely enhance electrophilic character, improving binding to kinase ATP pockets.

Crystallographic and Intermolecular Interactions

- The fluorophenyl and methoxyphenyl groups in exhibit weak C–H⋯O and C–H⋯π interactions, stabilizing crystal packing. By contrast, the target compound’s morpholine and thiophene groups may favor hydrogen bonding (N–H⋯O) and sulfur-mediated interactions.

- Tools like Mercury () and SHELX () enable structural comparisons, such as dihedral angles between pyrimidine and substituent planes, critical for predicting conformational stability .

Research Findings and Implications

- Bioactivity Gaps: While compound 8j and report antimicrobial activity, the target compound’s biological data remains uncharacterized in the evidence.

- Solubility and Stability : The morpholine group’s polarity may improve aqueous solubility over thiomorpholine derivatives, but the thiophene’s hydrophobicity could offset this advantage.

- Drug Design Considerations : Fluorine and methoxy groups in demonstrate how subtle substituent changes optimize pharmacokinetics, a strategy applicable to modifying the target compound’s thiophene or morpholine moieties.

Biological Activity

6-Morpholino-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a pyrimidine core with a morpholino group and a thiophen-2-ylmethyl substituent. Its molecular formula is with a molecular weight of approximately 229.28 g/mol. The synthesis typically involves the reaction of thiophen-2-ylmethyl derivatives with pyrimidine-4-carboxamide under controlled conditions, leading to the formation of the target compound.

The primary mechanism of action for this compound involves its interaction with various biological targets, particularly:

- Adenosine Receptors : It acts as an antagonist at adenosine A1 and A3 receptors, modulating cellular signaling pathways related to inflammation and cancer progression.

- Checkpoint Kinase 1 (CHK1) : The compound inhibits CHK1, influencing cell cycle regulation and promoting apoptosis in cancer cells.

These interactions suggest that the compound may play a role in both anti-inflammatory and anticancer therapies.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. Table 1 summarizes its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 0.09 ± 0.0085 | |

| A549 | 0.03 ± 0.0056 | |

| Colo-205 | 0.01 ± 0.074 | |

| A2780 | 0.12 ± 0.064 |

These results indicate that the compound has a strong inhibitory effect on cell proliferation in various cancer types, particularly breast and lung cancers.

Anti-inflammatory Activity

The compound's ability to inhibit adenosine receptors suggests potential anti-inflammatory effects. In vitro studies have shown that it reduces pro-inflammatory cytokine production in activated macrophages, indicating its potential as an anti-inflammatory agent.

Case Studies

- In Vivo Efficacy : A study involving mouse models of cancer demonstrated that administration of the compound led to significant tumor growth inhibition compared to control groups, highlighting its therapeutic potential in oncology.

- Pharmacokinetics : Research on the pharmacokinetic profile revealed favorable absorption and distribution characteristics, suggesting that the compound could be developed for oral administration.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 6-morpholino-N-(thiophen-2-ylmethyl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves:

- Step 1 : Condensation of pyrimidine-4-carboxylic acid with morpholine under reflux in a polar aprotic solvent (e.g., DMF) to form the 6-morpholinopyrimidine core .

- Step 2 : Amide coupling between the pyrimidine intermediate and thiophen-2-ylmethanamine using coupling agents like EDCI/HOBt or titanium tetrachloride in dichloromethane .

- Optimization : Temperature control (60–80°C), solvent selection (DMF for solubility), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are critical for achieving >90% purity .

Q. How can structural integrity and purity be confirmed for this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of the morpholine ring (δ 3.6–3.8 ppm for N-CH₂ protons) and thiophene protons (δ 6.9–7.3 ppm) .

- HPLC : Use a C18 column with a mobile phase (acetonitrile/water, 70:30) to verify purity >95% .

- Mass Spectrometry : ESI-MS ([M+H]⁺) should match the molecular weight (C₁₄H₁₆N₄O₂S, ~316.37 g/mol) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Approach :

- Dose-Response Studies : Compare IC₅₀ values across assays (e.g., kinase inhibition vs. cell viability) to distinguish target-specific effects from off-target toxicity .

- Selectivity Profiling : Use panels of related enzymes (e.g., PI3K/mTOR family) to identify binding specificity .

- Structural Modifications : Introduce substituents (e.g., halogens on the thiophene ring) to enhance selectivity and reduce cytotoxicity .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetics?

- Methods :

- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., kinases) to identify key hydrogen bonds (e.g., between the carboxamide group and ATP-binding pockets) .

- ADMET Predictions : Use tools like SwissADME to predict solubility (LogP ~2.5), metabolic stability (CYP3A4 interactions), and blood-brain barrier permeability .

Q. What experimental designs validate the compound’s mechanism of action in cellular models?

- Protocol :

- Knockdown/Overexpression : Use siRNA or CRISPR to silence/overexpress target proteins (e.g., AKT1) and assess rescue of phenotype .

- Western Blotting : Measure downstream biomarkers (e.g., phosphorylated mTOR or S6K) after treatment .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by observing thermal stabilization of the protein-compound complex .

Data Contradiction Analysis

Q. How to address discrepancies in solubility and stability data across studies?

- Resolution :

- Solubility Testing : Perform parallel experiments in PBS (pH 7.4) and DMSO to standardize conditions .

- Degradation Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., hydrolysis of the carboxamide group) .

Structural and Functional Insights

Q. What structural features correlate with enhanced bioactivity in SAR studies?

- Key Findings :

- Morpholine Ring : Critical for solubility and hydrogen bonding with catalytic lysine residues in kinases .

- Thiophene Substituent : Electron-rich sulfur atoms improve membrane permeability and π-π stacking in hydrophobic pockets .

- Carboxamide Linker : Rigidity enhances binding affinity; substitution with ester groups reduces activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.